molecular formula C16H10FN3O4 B2881745 (2Z)-2-[(2-fluorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide CAS No. 313985-80-7

(2Z)-2-[(2-fluorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide

Cat. No.: B2881745
CAS No.: 313985-80-7
M. Wt: 327.271
InChI Key: GLOBWYWSIKXIAJ-MNDPQUGUSA-N
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Description

(2Z)-2-[(2-fluorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide is a chemical compound based on the 2-imino-2H-chromene-3-carboxamide scaffold, which is recognized as a perspective compound for use in the pharmaceutical industry . This compound features a chromene core, an imino group, and a carboxamide functionality, a structure known for diverse biological activities. The presence of the nitro and fluorine substituents is designed to enhance its chemical reactivity and potential for interacting with specific biological targets. Research Applications and Value: Compounds within this class are of significant interest in early-stage drug discovery research. The core 2-iminocoumarin-3-carboxamide structure is a subject of experimental and quantum chemical studies to understand its polymorphic forms and intermolecular interactions, which are critical for pharmaceutical development . Furthermore, closely related nitrochromene derivatives have demonstrated potent antibacterial activity , particularly against Gram-positive bacteria including multidrug-resistant strains of S. aureus and S. epidermidis . The antibacterial mechanism of 3-nitro-2H-chromenes is under investigation and may be related to their inhibitory profile against enzymes like thioredoxin reductase (TrxR), which has emerged as a promising antibacterial drug target . Beyond antimicrobial applications, chromene derivatives are also investigated for a wide range of other biological activities, including potential applications in autoimmune diseases and as inhibitors of viral proteases, as suggested by computational docking, ADME, and molecular dynamics studies on similar structures . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(2-fluorophenyl)imino-6-nitrochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3O4/c17-12-3-1-2-4-13(12)19-16-11(15(18)21)8-9-7-10(20(22)23)5-6-14(9)24-16/h1-8H,(H2,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOBWYWSIKXIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C2C(=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups
Target Compound 2-(2-fluorophenylimino), 6-nitro ~357.3 Nitro, fluorophenyl, carboxamide
6-Bromo-2-[(4-phenoxyphenyl)imino]-chromene-3-carboxamide 2-(4-phenoxyphenylimino), 6-bromo ~449.3 Bromo, phenoxyphenyl, carboxamide
N-(8-(2-chlorobenzylidene)-...chromen-2-yl) benzamide 2-chlorobenzylidene, benzamide ~519.4 Chlorophenyl, benzamide, tetrahydrochromene

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The target compound’s 6-nitro group is a stronger EWG than the 6-bromo in or chlorophenyl in , which may enhance its electrophilic reactivity and metabolic stability.
  • Aromatic Substituents: The 2-fluorophenyl group in the target compound offers moderate steric hindrance and polarity compared to the bulkier 4-phenoxyphenyl in or 2-chlorobenzylidene in . This difference could influence solubility and membrane permeability.
  • Core Structure : The target compound’s planar chromene core contrasts with the tetrahydrochromene (saturated) scaffold in , which reduces aromaticity and may alter binding kinetics.

Computational and Crystallographic Analysis

Structural studies using programs like SHELXL () are critical for resolving the Z-configuration and hydrogen-bonding networks. For example, the phenoxyphenyl analog may exhibit different crystal packing due to its bulkier substituent, affecting solubility and formulation.

Q & A

Basic: What synthetic methodologies are most effective for producing (2Z)-2-[(2-fluorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide?

Answer:
The compound is synthesized via multi-step condensation reactions. A typical route involves:

Precursor Preparation : Reacting 2-fluorophenylamine with a nitro-substituted chromene-3-carboxylic acid derivative under acidic conditions to form the imine bond (Z-configuration is controlled by steric and electronic factors).

Carboxamide Formation : Coupling the intermediate with an appropriate amine using reagents like EDCI/HOBt in anhydrous DMF .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.
Characterization : Confirmed via 1H^1H/13C^{13}C-NMR (e.g., imine proton at δ 8.2–8.5 ppm), HRMS, and FT-IR (amide C=O stretch ~1680 cm1^{-1}) .

Basic: What analytical techniques are critical for confirming the Z-configuration and structural integrity of this compound?

Answer:

  • X-ray Crystallography : Resolves the Z-configuration unambiguously by analyzing dihedral angles between the fluorophenyl and chromene rings .
  • NOESY NMR : Detects spatial proximity of the nitro group and fluorophenyl protons to confirm stereochemistry.
  • DSC/TGA : Assess thermal stability (decomposition >200°C typical for nitroaromatics) .
    Challenges : Nitro groups may cause crystal disorder; SHELXL refinement (SHELX-2018) with TWIN/BASF commands can mitigate this .

Basic: What are the dominant chemical reactivity profiles of this compound under standard laboratory conditions?

Answer:

  • Oxidation : Nitro group is resistant to mild oxidants (e.g., KMnO4_4), but chromene ring may oxidize to quinone derivatives under strong acidic conditions .
  • Reduction : Catalytic hydrogenation (Pd/C, H2_2) reduces the nitro group to amine, altering bioactivity .
  • Nucleophilic Substitution : Fluorine on the phenyl ring is susceptible to replacement by thiols or alkoxides in polar aprotic solvents (e.g., DMSO, 60°C) .

Advanced: How can crystallographic data resolve contradictions in reported bioactivity across studies?

Answer:
Discrepancies in IC50_{50} values (e.g., anti-inflammatory vs. anticancer assays) may arise from:

  • Polymorphism : Different crystal forms (e.g., Form I vs. II) alter solubility and target binding. Use SC-XRD/PXRD to identify polymorphs .
  • Solvent Effects : Hydration states (e.g., monohydrate vs. anhydrous) impact bioavailability. TGA/DSC can detect solvent inclusion .
    Mitigation : Standardize crystallization protocols (e.g., slow evaporation from DMF/water) and report lattice parameters in publications .

Advanced: What mechanistic hypotheses explain its interaction with cellular signaling pathways?

Answer:
Based on structural analogs ( ):

  • Kinase Inhibition : The nitro group may act as a hydrogen-bond acceptor for ATP-binding pockets (e.g., MAPK or PI3K).
  • NF-κB Modulation : Fluorophenyl imine moiety could disrupt IκBα degradation, reducing pro-inflammatory cytokine release.
    Validation :
    • Biochemical Assays : Measure kinase inhibition (e.g., ADP-Glo™ assay).
    • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 1ATP for MAPK) to predict binding poses .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?

Answer:
Key Modifications :

  • Nitro Position : Para vs. ortho substitution on chromene alters steric hindrance and π-stacking with hydrophobic kinase pockets .
  • Fluorophenyl Substituents : Adding electron-withdrawing groups (e.g., CF3_3) enhances metabolic stability but may reduce solubility .
    Methods :
    • In Vitro Profiling : Test derivatives against a panel of 50+ kinases (Eurofins KinaseProfiler™).
    • QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent effects with IC50_{50} .

Advanced: How should researchers address discrepancies in reported solubility and bioavailability data?

Answer:
Contradictions : Solubility ranges from 0.1 mg/mL (aqueous buffer) to 5 mg/mL (DMSO) due to:

  • Aggregation : Dynamic light scattering (DLS) can detect nanoaggregates in PBS.
  • pH-Dependent Ionization : Carboxamide pKa ~2.5; use potentiometric titration (Sirius T3) to refine solubility profiles .
    Solutions :
    • Prodrug Design : Introduce phosphate esters for enhanced aqueous solubility.
    • Co-Solvents : Use cyclodextrin complexes (e.g., HP-β-CD) for in vivo studies .

Advanced: What strategies mitigate synthetic byproducts during large-scale imine formation?

Answer:
Common Byproducts :

  • E-isomer : Forms due to poor steric control; use bulky solvents (toluene) and low temperatures (0–5°C) .
  • Hydrolysis : Imine reverts to amine/aldehyde in aqueous media; employ Dean-Stark traps for water removal .
    Quality Control :
    • HPLC-PDA : Monitor reaction progress (C18 column, 254 nm).
    • In Situ IR : Track imine C=N stretch (~1620 cm1^{-1}) .

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